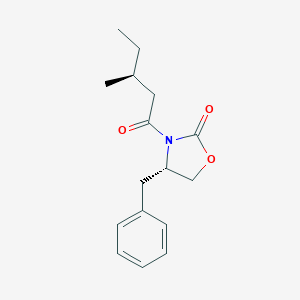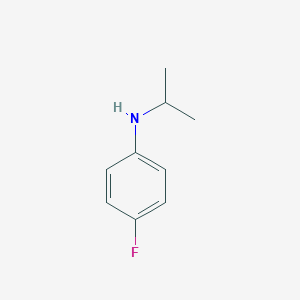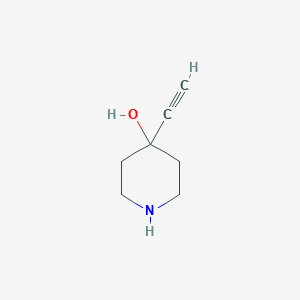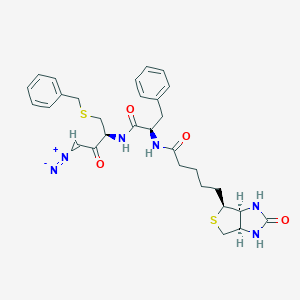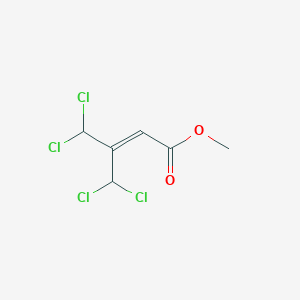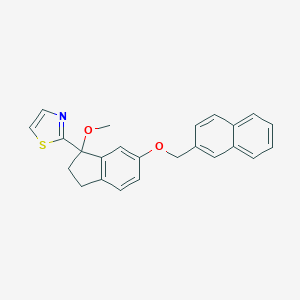
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan, also known as MNMI, is a synthetic compound that has been studied for its potential use in scientific research. MNMI belongs to the class of indan compounds and has a unique chemical structure that makes it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is not fully understood, but it is believed to act as a dopamine transporter ligand. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan binds to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the transporter, 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan can inhibit dopamine reuptake and increase the concentration of dopamine in the synaptic cleft.
Effets Biochimiques Et Physiologiques
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and other behavioral effects. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has also been shown to have antioxidant properties, which may make it a potential therapeutic agent for oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, which makes it a specific tool for studying dopamine transport and release. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is also relatively easy to synthesize, which makes it a cost-effective tool for researchers. However, 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has some limitations as well. It has a short half-life, which means that it may not be suitable for long-term studies. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is also not very water-soluble, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan. One area of interest is the development of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan-based therapies for Parkinson's disease and other neurological disorders. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan may also be useful as a tool for studying the role of dopamine in addiction and other behavioral disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan involves several steps, including the reaction of 2-naphthol with 2-bromoethyl methyl ether, followed by the reaction of the resulting compound with 2-thiazolinethiol. The final step involves the cyclization of the intermediate compound to form 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan.
Applications De Recherche Scientifique
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential tool for studying dopamine transport and release in the brain. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
Numéro CAS |
131956-42-8 |
|---|---|
Nom du produit |
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan |
Formule moléculaire |
C24H21NO2S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2-[1-methoxy-6-(naphthalen-2-ylmethoxy)-2,3-dihydroinden-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C24H21NO2S/c1-26-24(23-25-12-13-28-23)11-10-19-8-9-21(15-22(19)24)27-16-17-6-7-18-4-2-3-5-20(18)14-17/h2-9,12-15H,10-11,16H2,1H3 |
Clé InChI |
PHWUGPWQJTXVQO-UHFFFAOYSA-N |
SMILES |
COC1(CCC2=C1C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C5=NC=CS5 |
SMILES canonique |
COC1(CCC2=C1C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C5=NC=CS5 |
Synonymes |
1-methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan ICI 216800 ICI-216800 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



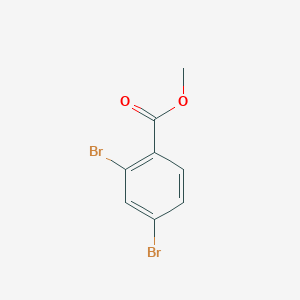
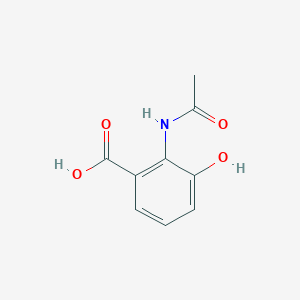

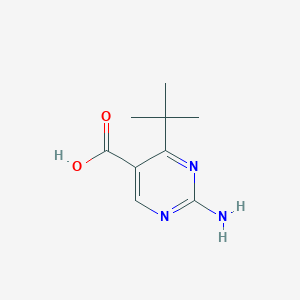
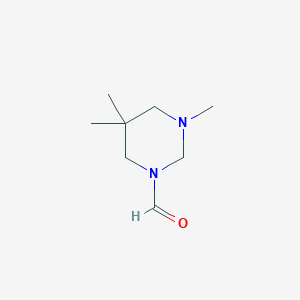
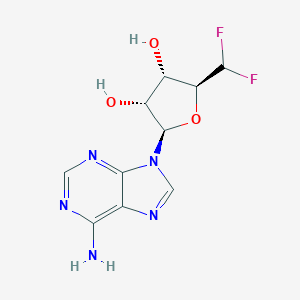
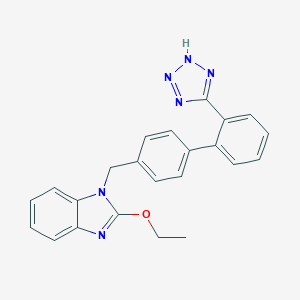
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
